1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Description
Properties
IUPAC Name |
1-[4-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c23-15-5-7-16(8-6-15)30-20(25-26-27-30)14-28-9-11-29(12-10-28)22(32)21(31)18-13-24-19-4-2-1-3-17(18)19/h1-8,13,24H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUBMCDRZRKNNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)Cl)C(=O)C(=O)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrazole Ring Formation: : The synthesis often begins with the formation of the 1H-tetrazole ring, which can be achieved through the reaction of sodium azide with 4-chlorobenzonitrile.
Piperazine Introduction: : The piperazine ring is introduced by reacting the tetrazole intermediate with bis(2-chloroethyl)amine, leading to the formation of a bis-chloro intermediate.
Coupling with Indole Moiety: : The indole moiety is then attached through a coupling reaction between the bis-chloro intermediate and indole-3-acetaldehyde, typically under acidic conditions.
Industrial Production Methods
Large-scale production involves optimizing the reaction conditions to ensure high yield and purity. Industrial synthesis may include:
Continuous flow reactors to manage exothermic reactions
Catalysis to improve efficiency
Purification steps, such as recrystallization or chromatography, to isolate the final product
Chemical Reactions Analysis
1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione undergoes several types of chemical reactions:
Oxidation
Common Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Conditions: : Usually carried out in acidic or basic medium
Products: : Formation of oxidized derivatives, which may include ketones and carboxylic acids
Reduction
Common Reagents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: : Conducted under anhydrous conditions
Products: : Reduced compounds such as alcohols and amines
Substitution
Common Reagents: : Halogenating agents, nucleophiles like thiols or amines
Conditions: : Often require catalysts or heat
Products: : Formation of substituted derivatives
Scientific Research Applications
Chemistry
Organic Synthesis: : Used as a building block in the synthesis of complex organic molecules
Catalysis: : Acts as a ligand in catalytic cycles
Biology
Enzyme Inhibition: : Potential inhibitor of various enzymes, influencing metabolic pathways
Drug Design: : Basis for developing pharmaceuticals targeting specific receptors
Medicine
Therapeutic Agents: : Investigated for anti-inflammatory, anti-cancer, and anti-microbial properties
Industry
Material Science: : Utilized in the development of polymers and coatings
Mechanism of Action
The compound’s mechanism of action involves multiple pathways:
Binding to Receptors: : Interacts with specific receptors in biological systems, potentially inhibiting enzyme activity
Pathways Involved: : Influences pathways related to inflammation, cell proliferation, and metabolic regulation
Comparison with Similar Compounds
Table 1: Key Structural Modifications and Implications
Physicochemical Properties
Table 2: Molecular Properties of Selected Compounds
Biological Activity
The compound 1-(4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione, also referred to as a tetrazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Structure and Composition
The compound features a complex structure characterized by multiple functional groups, including a tetrazole ring and an indole moiety. Its molecular formula is C19H19ClN6O2, with a molecular weight of approximately 396.85 g/mol.
Anticancer Activity
Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. In one study, a related compound demonstrated an IC50 value of less than 10 µM against A549 lung adenocarcinoma cells, indicating potent antitumor activity .
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | <10 | Apoptosis induction |
| Compound B | MCF7 | 15 | Cell cycle arrest |
| Compound C | HeLa | 8 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies suggest that derivatives of the tetrazole class possess significant antibacterial and antifungal activities. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .
The biological activity of tetrazole derivatives like the compound is primarily attributed to their ability to interact with specific molecular targets. This includes:
- Inhibition of Enzymatic Activity : Many tetrazole derivatives act as inhibitors for enzymes involved in cancer progression and inflammation.
- Receptor Modulation : Some studies indicate that these compounds can modulate receptor activity, influencing pathways related to cell survival and proliferation.
Study on Anticancer Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs of the compound and tested their efficacy against various cancer cell lines. The lead compound exhibited a significant reduction in cell viability alongside increased apoptosis markers when tested against breast cancer cells (MCF7) and lung cancer cells (A549) .
Research on Antimicrobial Effects
Another study focused on the antimicrobial potential of tetrazole derivatives, where the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the chlorophenyl group enhances the antimicrobial activity through improved membrane permeability .
Q & A
Q. What validation steps confirm off-target effects observed in high-throughput screening?
- Methodological Answer : Counter-screening against unrelated targets (e.g., unrelated kinases) isolates false positives. Chemoproteomics (e.g., activity-based protein profiling) maps off-target interactions. CRISPR-Cas9 knockout of suspected off-target genes validates specificity .
Methodological Tools & Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
